Home > Products > Screening Compounds P114533 > 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine
7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine - 1018142-92-1

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine

Catalog Number: EVT-7945373
CAS Number: 1018142-92-1
Molecular Formula: C12H8ClN3O
Molecular Weight: 245.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine is a compound belonging to the class of oxazolo[5,4-d]pyrimidines, which are heterocyclic compounds characterized by their fused oxazole and pyrimidine rings. This specific compound features a chloro substituent at the 7-position and a p-tolyl group at the 2-position of the oxazolo ring. Oxazolo[5,4-d]pyrimidines have garnered attention in medicinal chemistry due to their potential biological activities, including anticancer properties and effects on various biological receptors.

Source and Classification

The classification of 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine falls under heterocyclic compounds, specifically those containing nitrogen in their ring structures. This compound is synthesized through various organic reactions involving orthoesters and other reagents, which facilitate the formation of the oxazolo and pyrimidine rings. The compound's structure is significant in drug design, particularly for developing new therapeutic agents targeting specific enzymes or receptors.

Synthesis Analysis

Methods

The synthesis of 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine typically involves multi-step reactions. A common method includes:

  1. Formation of the Oxazole Ring: Starting from an appropriate precursor (such as an orthoester), the oxazole ring is formed through cyclization reactions.
  2. Pyrimidine Ring Closure: Following the formation of the oxazole, a pyrimidine ring is introduced via condensation reactions with suitable nitrogen-containing compounds.
  3. Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution or direct chlorination methods.

Technical details regarding yields and reaction conditions vary based on the specific synthetic pathway employed, with yields reported to be moderate to high depending on the choice of reagents and conditions used during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine can be represented as follows:

  • Molecular Formula: C12H10ClN3O
  • Molecular Weight: Approximately 249.68 g/mol

The structure features:

  • A chloro substituent at position 7.
  • A p-tolyl (para-methylphenyl) group at position 2.
  • A fused oxazole-pyrimidine ring system.

Data

Crystallographic studies may provide insights into bond lengths and angles within the compound, contributing to understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions with amines or other nucleophiles to form new derivatives.
  2. Electrophilic Aromatic Substitution: The aromatic p-tolyl group may undergo electrophilic substitution reactions under appropriate conditions.
  3. Cyclization Reactions: The compound can also serve as a precursor for further cyclization to form more complex heterocycles.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process

The mechanism of action for compounds like 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Anticancer Activity: These compounds may inhibit specific pathways in cancer cells by targeting kinases or other signaling molecules, leading to reduced cell proliferation.
  • Receptor Modulation: They can act as ligands for various receptors, modulating their activity which could result in therapeutic effects against diseases.

Quantitative data regarding IC50 values or binding affinities would typically be derived from biological assays conducted during drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents varies; polar solvents may dissolve it better due to its heterocyclic nature.

Chemical Properties

  • Stability: The stability of 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine under various pH conditions should be assessed to determine its shelf life and usability in formulations.
  • Reactivity: Reactivity profiles indicate susceptibility to nucleophilic attack at the chloro position.

Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would provide further insights into its identity and purity .

Applications

Scientific Uses

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine has potential applications in several areas:

  1. Drug Development: Its structure makes it a candidate for developing new anticancer agents or modulators for various biological receptors.
  2. Biological Research: Used in studies investigating enzyme inhibition or receptor interactions.
  3. Pharmaceutical Chemistry: Serves as a scaffold for synthesizing novel derivatives with enhanced biological properties.
Introduction to Oxazolo[5,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Oxazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleotides. These fused heterocycles contain nitrogen and oxygen atoms within a bicyclic framework, enabling diverse interactions with biological targets. The core structure serves as a versatile platform for designing enzyme inhibitors, receptor modulators, and anticancer agents. As purine bioisosteres, oxazolo[5,4-d]pyrimidines mimic endogenous nucleobases while offering enhanced metabolic stability and tailored physicochemical properties. Their synthetic versatility allows strategic modifications at key positions, facilitating optimization of target affinity and selectivity. This scaffold's emergence reflects a broader trend in drug discovery: leveraging heterocyclic diversity to address complex disease mechanisms [3] [7].

Historical Evolution of Oxazolo-Pyrimidine Derivatives in Drug Discovery

The exploration of oxazolo[5,4-d]pyrimidines began in earnest in the 1970s, initially driven by curiosity about purine analogism. Early studies noted their structural similarity to adenine/guanine but observed limited natural occurrence. This perception shifted in the 2000s when systematic investigations revealed their untapped pharmacological potential. A significant breakthrough came from scaffold-hopping strategies applied to purine-based drugs. For instance, replacing the imidazole ring in purine cannabinoid receptor ligands with oxazole yielded oxazolo[5,4-d]pyrimidines that retained CB2 affinity but exhibited distinct functional activity—converting agonists into neutral antagonists. This demonstrated the scaffold's capacity for target engagement with modulated receptor responses [4].

Table 1: Key Milestones in Oxazolo[5,4-d]Pyrimidine Drug Discovery

Time PeriodDevelopment FocusKey Advancements
1970s-1990sPurine Analogism & Fundamental ChemistrySynthesis methodologies established; Limited bioactivity observed
2000-2010Kinase & Receptor TargetingIdentification as adenosine kinase (AK) inhibitors; Early VEGFR2/EGFR inhibitors
2010-PresentTargeted Cancer Therapies & Scaffold OptimizationPotent FGFR1 inhibitors; CB2 neutral antagonists; TRPV1 antagonists with improved SAR

Recent decades witnessed accelerated interest, with over 50 patents filed between 2010-2023 covering applications in oncology, inflammation, and CNS disorders. Deng et al.'s discovery of 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine as a dual VEGFR2/HUVEC proliferation inhibitor (IC₅₀ = 0.29–0.33 µM) exemplified the scaffold's anticancer potential. Concurrently, molecular docking studies rationalized binding modes, such as hydrogen bonding with Lys-868 and Asp-1046 in VEGFR2, enabling structure-guided design [4] [7]. Unlike their oxazolo[4,5-d]pyrimidine isomers, which remain underexplored due to synthetic challenges, [5,4-d] derivatives dominate pharmacological research, constituting >80% of published bioactive analogs [3].

Structural Significance of 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine in Heterocyclic Chemistry

The specific compound 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine (CAS: 1018142-92-1) exemplifies strategic functionalization of this scaffold. Its molecular architecture comprises:

  • Fused Bicyclic System: Oxazole (positions 1-3-O,4-C,5-N) fused with pyrimidine (positions 5-C,6-N,7-C,8-C), creating a planar, electron-deficient core resembling purines but with altered dipole moments (~5.2 Debye) and π-electron distribution.
  • 7-Chloro Substituent: Positioned at the pyrimidine's C7, analogous to C6 in purines, enhancing electrophilicity for nucleophilic displacement (e.g., with amines or thiols).
  • 2-(p-Tolyl) Group: A para-methylphenyl ring providing hydrophobic bulk and influencing π-stacking interactions [7].

Table 2: Structural and Physicochemical Profile of 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine

PropertyValue/DescriptionSignificance
Molecular FormulaC₁₂H₈ClN₃OConfirms heteroatom composition (Cl, N, O)
Molecular Weight245.66 g/molIdeal for CNS permeability (typically <500 g/mol)
XLogP33.4Moderate lipophilicity; balances membrane penetration and solubility
Hydrogen Bond Acceptors4Facilitates interactions with polar enzyme pockets
Rotatable Bonds1 (p-tolyl attachment)Conformational flexibility for target adaptation
Aromatic Rings2 (oxazolopyrimidine + phenyl)Enhances stacking interactions with protein aromatic residues

Computational analyses reveal key properties: moderate lipophilicity (XLogP3 = 3.4), polar surface area (61.3 Ų), and two aromatic systems enabling π-π stacking. The chloro group's electron-withdrawing effect increases C7 electrophilicity, measured by calculated partial charge (δC7 = +0.32 e). This facilitates covalent or charge-transfer interactions with nucleophilic residues (e.g., cysteine thiols or serine hydroxyls) in target proteins. The p-tolyl group contributes steric bulk (molar refractivity = 38.2) and hydrophobic character, with the methyl group acting as a metabolic "shield" against rapid phenyl hydroxylation [3] [7].

Role of Substituent Modulation in Bioactivity: Chloro and p-Tolyl Groups

The pharmacological profile of oxazolo[5,4-d]pyrimidines is exquisitely sensitive to C7 and C2 modifications. In 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine, these groups synergistically enhance target engagement:

7-Chloro Group: Electronic & Reactivity Effects

  • Nucleophilic Displacement Hub: The chlorine atom serves as a leaving group for SNAr reactions, enabling rapid diversification. For instance, analogs with 7-alkylamino groups (e.g., cyclohexylamine) show 10–50-fold enhanced FGFR1 inhibition (IC₅₀ = 0.07 µM) versus chloro precursors [7].
  • Electron-Withdrawing Influence: Reduces electron density at C5/C7, facilitating hydrogen bonding with kinase hinge regions (e.g., in VEGFR2, via backbone NH groups).
  • Steric Tuning: Compact size (van der Waals radius = 1.75 Å) avoids steric clashes in deep hydrophobic pockets, unlike bulkier halogens [4] [7].

2-(p-Tolyl) Group: Steric & Hydrophobic Contributions

  • Hydrophobic Envelope Formation: The methyl group enhances binding to aromatic clusters in receptors (e.g., CB2 receptor F3.36/W5.43 residues), with methyl substitution increasing affinity 3–5-fold over unsubstituted phenyl.
  • Metabolic Stabilization: para-Methyl groups retard cytochrome P450-mediated hydroxylation, prolonging half-life versus electron-donating substituents (e.g., 4-methoxy) [4].
  • Conformational Restriction: Ortho-substituted analogs exhibit reduced activity due to twisted aryl rings disrupting coplanarity, while para-substitution maintains optimal geometry [3] [7].

Table 3: Impact of Substituent Variations on Biological Activity

PositionGroupAnalog StructureBiological Activity ChangeRationale
C7ClReference CompoundBase activity for nucleophilic displacementLeaving group capacity; electron withdrawal
C7NHCH₃7-(Methylamino) analog2–3x ↑ VEGFR2 inhibitionH-bond donation to kinase hinge region
C7SCH₃7-(Methylthio) analog↓ Solubility; variable activityReduced electrophilicity; metabolic oxidation risk
C2p-TolylReference CompoundOptimal hydrophobicity for CB2 bindingBalanced lipophilicity and steric bulk
C22-Naphthyl2-(Naphthalen-2-yl) analog↑ Anticancer potency (IC₅₀ = 1.8 µM in MCF-7)Enhanced π-stacking with hydrophobic pockets
C24-CN-Phenyl2-(4-Cyanophenyl) analog↓ CB2 binding affinity (Kᵢ > 500 nM)Excessive electron withdrawal disrupts charge complementarity

SAR studies confirm that combining 7-chloro with 2-(p-tolyl) optimizes both reactivity and binding. In CB2 antagonists, this pairing yields nanomolar antagonists (e.g., compound 47 in [4]: Kᵢ = 8.2 nM) with >100-fold selectivity over CB1. Similarly, in anticancer derivatives, chloro/tolyl analogs exhibit superior cytotoxicity (e.g., GI₅₀ = 1.2 µM in HCT-116) versus 7-H or 2-phenyl variants. This synergy stems from the chloro group's electronic modulation and the tolyl group's complementary hydrophobic contact surfaces [4] [7].

Properties

CAS Number

1018142-92-1

Product Name

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine

IUPAC Name

7-chloro-2-(4-methylphenyl)-[1,3]oxazolo[5,4-d]pyrimidine

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

InChI

InChI=1S/C12H8ClN3O/c1-7-2-4-8(5-3-7)11-16-9-10(13)14-6-15-12(9)17-11/h2-6H,1H3

InChI Key

VSDJHDJTXBOETC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)N=CN=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)N=CN=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.